
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Overview
Description
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride (CAS 814254-62-1) is a chiral amino alcohol derivative characterized by a cyclohexyl substituent, a primary alcohol group, and an amine moiety. Its stereochemistry (S-configuration) is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound exists as a hydrochloride salt, enhancing its aqueous solubility compared to the free base. Synonyms include 2-amino-3-cyclohexylpropan-1-ol hydrochloride and ACMC-209wxe.
Structurally, the molecule comprises:
- Cyclohexyl group: Imparts lipophilicity, influencing membrane permeability and receptor binding.
- Amino alcohol backbone: Common in bioactive molecules, enabling hydrogen bonding and ionic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral starting material, such as (S)-2-Amino-3-cyclohexylpropan-1-ol.
Protection of Functional Groups: The amino and hydroxyl groups are often protected using appropriate protecting groups to prevent unwanted side reactions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a series of reactions, such as alkylation or cyclization.
Deprotection: The protecting groups are removed to yield the desired compound.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Similarity Scores
The compound shares structural motifs with cyclohexyl-containing amino alcohols and related derivatives. Below is a comparative analysis of its closest analogs:
Notes:
- Positional Isomerism: 3-Amino-3-cyclohexylpropan-1-ol hydrochloride (CAS 117160-99-3) differs in the amino group position (C3 vs.
- Ring Size: (1-Aminocyclopentyl)methanol hydrochloride features a smaller cyclopentyl ring, reducing lipophilicity and van der Waals interactions compared to the cyclohexyl analog.
- Functional Group Substitution: Replacement of the alcohol with an amide (e.g., 3-Amino-N-cyclohexylpropanamide hydrochloride) increases hydrogen-bonding capacity but reduces solubility in polar solvents.
Pharmacological and Physicochemical Properties
Solubility and Stability
- The hydrochloride salt form of the target compound improves water solubility, critical for oral bioavailability.
- Memantine hydrochloride () shares this salt formulation but features a rigid adamantane core, enhancing blood-brain barrier penetration due to high lipophilicity.
Stereochemical Impact
- The (S)-enantiomer’s configuration is crucial for receptor selectivity.
Biological Activity
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride, also known as (S)-CHH, is a chiral amino alcohol that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H20ClNO
- Molecular Weight: 193.71 g/mol
- CAS Number: 117160-99-3
This compound is known to act primarily as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those associated with serotonin and norepinephrine pathways. This interaction may contribute to its potential effects in mood regulation and anxiety reduction.
Pharmacological Effects
Research indicates that (S)-CHH exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that (S)-CHH can produce antidepressant-like effects in animal models, likely through its serotonergic and noradrenergic modulation .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .
- Anti-inflammatory Properties : There is emerging evidence that (S)-CHH may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Safety and Toxicology
While this compound shows promise in various therapeutic areas, it is associated with certain safety warnings:
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYDTXNZNVADC-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583700 | |
Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117160-99-3 | |
Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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